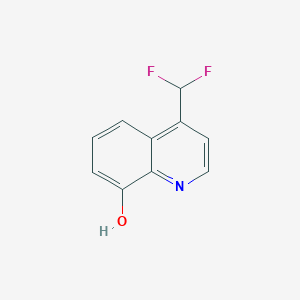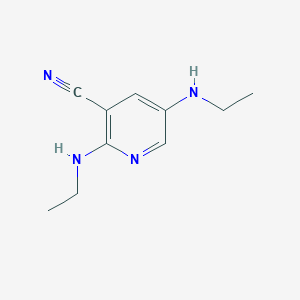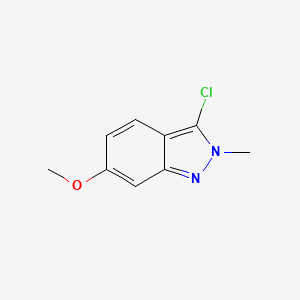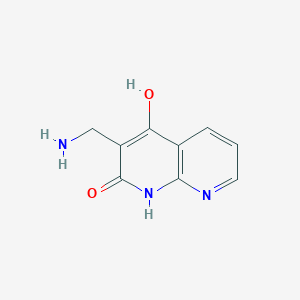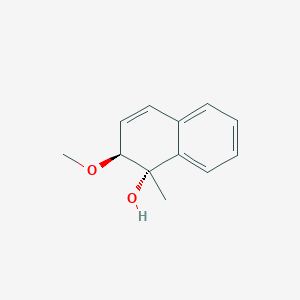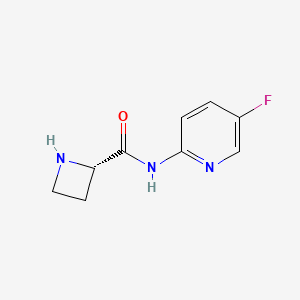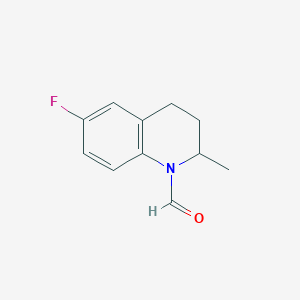![molecular formula C9H11BO4 B11904352 [3-(Propanoyloxy)phenyl]boronic acid CAS No. 480424-85-9](/img/structure/B11904352.png)
[3-(Propanoyloxy)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Propionyloxy)phenyl)boronic acid: is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Propionyloxy)phenyl)boronic acid typically involves the esterification of phenylboronic acid with propionic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction mixture is usually heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of (3-(Propionyloxy)phenyl)boronic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: (3-(Propionyloxy)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The propionyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted phenylboronic acids.
Applications De Recherche Scientifique
Chemistry: (3-(Propionyloxy)phenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It is also employed in the synthesis of complex molecules and polymers.
Biology: In biological research, (3-(Propionyloxy)phenyl)boronic acid is used as a probe for studying enzyme activity and protein interactions. Its ability to form reversible covalent bonds with diols makes it useful in the detection and quantification of biomolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Its unique chemical properties allow for the development of novel therapeutic agents with improved efficacy and selectivity.
Industry: In the industrial sector, (3-(Propionyloxy)phenyl)boronic acid is used in the production of advanced materials, such as boron-doped polymers and nanomaterials. These materials have applications in electronics, optics, and catalysis.
Mécanisme D'action
The mechanism of action of (3-(Propionyloxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The compound interacts with specific molecular targets, such as enzymes and receptors, through the formation of boronate esters. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Similar in structure but lacks the propionyloxy group.
(4-(Propionyloxy)phenyl)boronic acid: Similar but with the propionyloxy group at the para position.
(3-(Methoxy)phenyl)boronic acid: Similar but with a methoxy group instead of a propionyloxy group.
Uniqueness: (3-(Propionyloxy)phenyl)boronic acid is unique due to the presence of the propionyloxy group at the meta position, which imparts distinct chemical reactivity and properties. This structural feature allows for specific interactions with molecular targets and enhances its utility in various applications compared to its analogs.
Propriétés
Numéro CAS |
480424-85-9 |
|---|---|
Formule moléculaire |
C9H11BO4 |
Poids moléculaire |
193.99 g/mol |
Nom IUPAC |
(3-propanoyloxyphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO4/c1-2-9(11)14-8-5-3-4-7(6-8)10(12)13/h3-6,12-13H,2H2,1H3 |
Clé InChI |
HFTSZRNVEIDPTE-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)OC(=O)CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


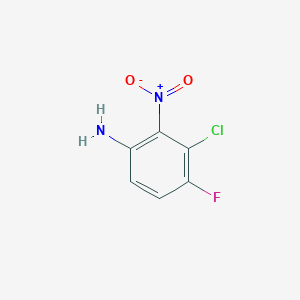
![6-Thia-2-azaspiro[4.5]decane 6,6-dioxide](/img/structure/B11904282.png)
